N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-3-10(17)14-12-16-15-11(18-12)8-4-6-9(13)7-5-8/h4-7H,2-3H2,1H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZOIPVBKQGCGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The starting material, 4-chlorobenzoic acid, undergoes esterification with methanol to form methyl 4-chlorobenzoate. This ester is then converted to the corresponding hydrazide by reaction with hydrazine hydrate.
Cyclization: The hydrazide is treated with cyanogen bromide (CNBr) in methanol to form 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine.
Formation of the Final Product: The oxadiazole amine is then reacted with butanoyl chloride in the presence of a base such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) to yield this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole ring undergoes electrophilic substitution and ring-opening reactions under specific conditions:
Electrophilic Substitution
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Nitration : In concentrated HNO₃/H₂SO₄ at 0–5°C, the chlorophenyl group directs nitration to the para position relative to the oxadiazole ring. This reaction produces nitro derivatives with retained oxadiazole stability .
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Sulfonation : Reaction with fuming H₂SO₄ introduces sulfonic acid groups at the chlorophenyl ring’s meta position .
Ring-Opening Reactions
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Acidic Hydrolysis : Treatment with HCl (6M, reflux) cleaves the oxadiazole ring to form a hydrazide intermediate, which further decomposes to 4-chlorobenzamide and butyramide .
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Basic Hydrolysis : NaOH (10%, 80°C) generates a carboxylic acid derivative via ring scission .
Butanamide Group Reactivity
The terminal amide group participates in hydrolysis and condensation reactions:
Hydrolysis
| Conditions | Reagents | Products |
|---|---|---|
| Acidic (HCl, reflux) | 6M HCl | Butanoic acid + Oxadiazole amine |
| Basic (NaOH, 80°C) | 2M NaOH | Sodium butanoate + Oxadiazole amine |
Condensation
-
Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives .
Chlorophenyl Group Reactivity
The 4-chlorophenyl substituent undergoes nucleophilic aromatic substitution (NAS):
NAS Reactions
| Reagent | Conditions | Product |
|---|---|---|
| NH₃ (excess) | Cu catalyst, 120°C | 4-Aminophenyl derivative |
| KOH (ethanolic) | Reflux, 6h | 4-Hydroxyphenyl derivative |
Comparative Reactivity with Analogues
The table below contrasts reactivity trends with structurally related compounds:
Key Experimental Findings
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Synthetic Routes : The compound is synthesized via coupling of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine with butanoyl chloride in THF using NaH as a base (62% yield) .
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Stability : The oxadiazole ring remains intact under neutral conditions but degrades in prolonged UV exposure (λ = 254 nm) .
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BSA Binding : Fluorescence quenching studies indicate moderate binding to bovine serum albumin (Ksv = 2.1 × 10⁴ M⁻¹), suggesting potential bioactivity .
Reaction Optimization Insights
Scientific Research Applications
Structure and Composition
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide has the following chemical characteristics:
- Molecular Formula : C16H19ClN4O3
- Molecular Weight : 350.80 g/mol
- IUPAC Name : N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-morpholinobutanamide
Pharmacological Potential
The compound this compound has been studied for its potential as a pharmacological agent. Research indicates that it may exhibit:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects : Some derivatives of oxadiazoles have been reported to exhibit anti-inflammatory activity, which could be beneficial in treating various inflammatory diseases.
Anticancer Properties
Research into the anticancer properties of this compound has yielded promising results. The compound's structure allows it to interact with cellular mechanisms involved in tumor growth and metastasis. Specific studies have indicated:
- Inhibition of Tumor Cell Proliferation : In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines.
Neuroprotective Effects
The neuroprotective potential of oxadiazole derivatives has also been explored. This compound may protect neuronal cells from oxidative stress and apoptosis:
- Mechanism of Action : The compound's ability to modulate signaling pathways related to cell survival is under investigation.
Agricultural Applications
Beyond pharmacology, compounds like this compound may have applications in agriculture as pesticides or herbicides due to their chemical stability and effectiveness against pests.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various oxadiazole compounds against common bacterial strains. This compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Activity
In a laboratory setting, researchers treated breast cancer cell lines with varying concentrations of this compound. Results indicated a dose-dependent reduction in cell viability and an increase in apoptosis markers.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide involves its interaction with specific molecular targets. For example, its antitubercular activity is believed to be due to the inhibition of key enzymes in the Mycobacterium tuberculosis cell wall synthesis pathway . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Physicochemical Comparisons
| Compound Name | Core Heterocycle | Substituents | Molecular Weight (g/mol) | XLogP3 | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | 1,3,4-Oxadiazole | 4-Chlorophenyl, butanamide | Not reported | ~3.5* | Amide, oxadiazole, chloro |
| N-Substituted sulfanyl acetamide derivatives | 1,3,4-Oxadiazole | 4-Chlorophenyl, sulfanyl acetamide | ~330–370 (estimated) | ~2.8–3.5 | Sulfanyl, acetamide, chloro |
| N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]... | 1,3,4-Thiadiazole | 4-Chlorobenzyl, phenoxybutanamide | 401.9 | 4.8 | Thiadiazole, phenoxy, amide |
| Urea derivative (CAS 116221-83-1) | 1,3,4-Oxadiazole | 4-Chlorophenyl, 4-fluorophenyl urea | 332.7 | ~3.2 | Urea, oxadiazole, chloro, fluoro |
*Estimated based on analogous compounds.
Key Observations:
- Heterocycle Influence : Replacing oxadiazole with thiadiazole () increases molecular weight (401.9 vs. ~330–370 g/mol) and lipophilicity (XLogP3 = 4.8 vs. ~3.5), likely enhancing membrane permeability but reducing aqueous solubility .
- This may improve target engagement while balancing toxicity .
- Substituent Impact: The 4-chlorophenyl group is a common feature across analogues, contributing to π-π stacking interactions.
Antimicrobial Activity:
- Sulfanyl acetamide derivatives () exhibited moderate to strong antimicrobial activity, with 6f and 6o showing the highest potency. The butanamide analogue may exhibit similar or improved activity due to enhanced lipophilicity and chain length .
Toxicity Profile:
- Sulfanyl acetamides 6g and 6j displayed notable cytotoxicity, attributed to their electrophilic sulfanyl groups. The target compound’s butanamide group lacks such reactive moieties, suggesting lower inherent toxicity .
- Urea derivatives () are potent hydrogen-bond donors, which may increase off-target interactions compared to the amide group in the target compound .
Structural Insights from Crystallography
- Crystal structures of related oxadiazole-acetamide hybrids () reveal planar oxadiazole rings and intermolecular hydrogen bonding via amide groups. The butanamide’s longer chain may disrupt crystal packing, improving solubility compared to rigid methoxyphenyl derivatives .
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential applications based on current research findings.
Chemical Structure and Synthesis
The compound features a 1,3,4-oxadiazole ring, which is known for its pharmacological properties. The synthesis typically involves the cyclization of hydrazides with appropriate carboxylic acids or their derivatives under specific conditions. For example, one method includes reacting 4-chlorobenzohydrazide with butanoyl chloride in the presence of a base like triethylamine in an organic solvent such as dichloromethane under reflux conditions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies using the tube dilution technique have shown that this compound effectively inhibits the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics such as ciprofloxacin and fluconazole .
| Microbial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 16 | 8 (Ciprofloxacin) |
| Escherichia coli | 32 | 16 (Fluconazole) |
| Pseudomonas aeruginosa | 64 | 32 (Ciprofloxacin) |
Anticancer Activity
The anticancer potential of this compound has also been evaluated through MTT assays. The results indicate that this compound induces cytotoxicity in various cancer cell lines, although its efficacy is lower than that of established chemotherapeutic agents like 5-fluorouracil. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
| Cancer Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| MCF-7 (Breast) | 20 | 10 (5-Fluorouracil) |
| HeLa (Cervical) | 25 | 15 (Doxorubicin) |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in animal models. Studies have shown a reduction in edema and inflammatory cytokine levels following administration of the compound in models of induced inflammation.
Mechanistic Insights
Molecular docking studies suggest that this compound interacts with key biological targets such as enzymes involved in inflammation and cancer progression. These interactions may contribute to its observed biological activities by inhibiting specific pathways critical for microbial growth and tumor cell proliferation .
Case Studies
Several studies have documented the biological effects of similar oxadiazole derivatives:
- Antimicrobial Study : A derivative exhibited potent activity against Gram-positive bacteria and was effective in biofilm disruption.
- Anticancer Research : Another oxadiazole derivative was reported to inhibit tumor growth in xenograft models by inducing apoptosis via mitochondrial pathways.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
